molecular formula C14H11FN4S B7468331 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

Cat. No.: B7468331
M. Wt: 286.33 g/mol
InChI Key: JYGQUMGWLQJPIF-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is a chemical compound that features a pyridine ring substituted with a triazole ring, which in turn is substituted with a fluorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. Subsequent substitution reactions introduce the fluorophenyl and methylsulfanyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
  • 3-[4-(2-Bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
  • 3-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

Uniqueness

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c1-20-14-18-17-13(10-5-4-8-16-9-10)19(14)12-7-3-2-6-11(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQUMGWLQJPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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